4-(4,4-Difluoropiperidin-1-yl)-3-isopropoxyaniline
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Overview
Description
4-(4,4-Difluoropiperidin-1-yl)-3-isopropoxyaniline is an organic compound with a unique structure that includes a piperidine ring substituted with two fluorine atoms and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-isopropoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Aniline Moiety: The aniline group is introduced through a nucleophilic substitution reaction, often using aniline derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidin-1-yl)-3-isopropoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms or the aniline moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted piperidines, aniline derivatives, and fluorinated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4,4-Difluoropiperidin-1-yl)-3-isopropoxyaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline
- 4-(4,4-Difluoropiperidin-1-yl)-3-ethoxyaniline
- 4-(4,4-Difluoropiperidin-1-yl)-3-butoxyaniline
Uniqueness
4-(4,4-Difluoropiperidin-1-yl)-3-isopropoxyaniline is unique due to the presence of the isopropoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and altered electronic effects. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H20F2N2O |
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Molecular Weight |
270.32 g/mol |
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-3-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H20F2N2O/c1-10(2)19-13-9-11(17)3-4-12(13)18-7-5-14(15,16)6-8-18/h3-4,9-10H,5-8,17H2,1-2H3 |
InChI Key |
SFXQBBUMKFXMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)N2CCC(CC2)(F)F |
Origin of Product |
United States |
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